Niceritrol

Description

This compound is a niacin derivative that decreases serum Lp(a) levels.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

An ester of nicotinic acid that lowers cholesterol and triglycerides in total plasma and in the VLD- and LD-lipoprotein fractions.

Properties

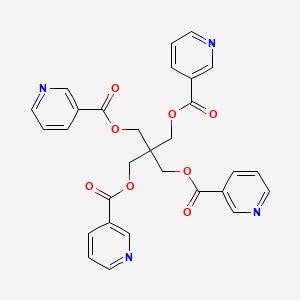

IUPAC Name |

[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEUWHJGRZKESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023364 | |

| Record name | Niceritrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5868-05-3 | |

| Record name | Niceritrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5868-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niceritrol [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niceritrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niceritrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niceritrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICERITROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Effects of Niceritrol on VLDL and LDL Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanisms by which niceritrol, a nicotinic acid derivative, modulates the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). It consolidates findings from clinical and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and research workflows.

Core Mechanism of Action

This compound is a prodrug that, upon administration, undergoes hydrolysis to release its active form, nicotinic acid (niacin).[1] Its primary lipid-lowering effect is centered on the reduction of hepatic triglyceride synthesis, a critical step in the assembly of VLDL particles.[1]

The core mechanisms are twofold:

-

Direct Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is the rate-limiting enzyme that catalyzes the final step in triglyceride biosynthesis. By inhibiting DGAT2, nicotinic acid reduces the availability of triglycerides for packaging into nascent VLDL particles. This limitation of lipid substrate leads to increased intracellular degradation of apolipoprotein B (apoB), the primary structural protein of VLDL, and consequently, decreased assembly and secretion of VLDL from the liver. Since LDL is a catabolic product of VLDL, a reduction in VLDL production directly leads to lower circulating levels of LDL.

-

Reduction of Free Fatty Acid (FFA) Flux from Adipose Tissue: Nicotinic acid inhibits hormone-sensitive lipase in adipose tissue. This enzyme is responsible for the lipolysis of stored triglycerides into free fatty acids. Its inhibition reduces the release of FFAs into the bloodstream, thereby decreasing the delivery of these essential substrates to the liver for triglyceride synthesis. This action complements the direct inhibition of hepatic DGAT2, further restricting VLDL production.

Quantitative Efficacy from Clinical Studies

Clinical investigations have consistently demonstrated the efficacy of this compound in improving the lipid profiles of patients with hyperlipidemia. The following tables summarize the quantitative effects observed in representative studies.

Table 1: Effect of this compound on Plasma Lipid and Lipoprotein Levels

| Parameter | Baseline (Mean ± SE) | Post-Treatment (Mean ± SE) | Duration | % Change | p-value | Source |

| Study 1 | ||||||

| Total Cholesterol | - | - | 12 weeks | ↓ (Significant) | < 0.05 | |

| Triglycerides | - | - | 12 weeks | ↓ (Significant) | < 0.05 | |

| LDL Cholesterol | - | - | 12 weeks | ↓ (Significant) | < 0.05 | |

| HDL Cholesterol | - | - | 12 weeks | ↑ (Significant) | < 0.05 | |

| VLDL + LDL-Ch | - | - | 16 weeks | ↓ 9.2% | < 0.05 | |

| HDL Cholesterol | - | - | 16 weeks | ↑ 12.5% | < 0.05 | |

| Study 2 | ||||||

| Triglycerides | - | - | 12 months | ↓ (Significant) | < 0.05 | |

| HDL Cholesterol | - | - | 12 months | ↑ (Significant) | < 0.05 |

Table 2: Effect of this compound on Apolipoproteins and Lipoprotein(a)

| Parameter | Baseline (Mean ± SE) | Post-Treatment (Mean ± SE) | Duration | % Change | p-value | Source |

| Lipoprotein(a) | 33.6 ± 2.3 mg/dL | 23.5 ± 3.5 mg/dL | 12 months | ↓ 30.1% | < 0.01 | |

| Apolipoprotein B | - | - | 12 weeks | ↓ (Significant) | < 0.05 | |

| Apolipoprotein E | - | - | 12 months | ↓ (Significant) | < 0.05 |

Note: Some studies reported significant changes without providing baseline and post-treatment mean values.

Experimental Protocols

The following sections detail representative methodologies for evaluating the effect of this compound on lipoprotein metabolism.

Clinical Trial Protocol for Efficacy Assessment

This protocol is a generalized representation based on methodologies from published clinical studies.

-

Objective: To determine the long-term effects of this compound on serum lipids, lipoproteins, and apolipoproteins in patients with hyperlipidemia.

-

Study Design: A multi-center, open-label, prospective clinical trial.

-

Participant Selection:

-

Inclusion Criteria: Adult male and female outpatients diagnosed with primary hypercholesterolemia or hyperlipidemia (e.g., serum Lp(a) levels > 20 mg/dL).

-

Exclusion Criteria: Patients with severe hepatic or renal dysfunction, active peptic ulcer disease, or those taking other lipid-modifying therapies.

-

-

Treatment Regimen:

-

Oral administration of this compound, typically starting at 750 mg/day and potentially increasing to 1.5 g/day in divided doses.

-

Treatment duration of at least 12 weeks to 12 months to assess long-term effects.

-

-

Data Collection and Analysis:

-

Blood samples are collected at baseline and at specified intervals (e.g., 4, 8, 12 weeks, and 6, 12 months) after an overnight fast.

-

Serum is separated for analysis of total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic assays.

-

Concentrations of apolipoproteins (ApoB, ApoE) and Lipoprotein(a) are measured using immunonephelometry or ELISA.

-

Statistical analysis is performed using paired t-tests or Wilcoxon signed-rank tests to compare baseline and post-treatment values. A p-value < 0.05 is considered statistically significant.

-

In Vitro Assessment of VLDL-ApoB Secretion in Hepatocytes

This protocol describes a common cell-based assay to investigate the direct effects of nicotinic acid (the active metabolite of this compound) on hepatic VLDL synthesis and secretion, adapted from methods used for studying niacin's effects on HepG2 cells.

-

Objective: To measure the rate of apoB secretion from human hepatoblastoma (HepG2) cells following treatment with nicotinic acid.

-

Methodology:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum until they reach 80-90% confluency.

-

Pre-incubation: Cells are washed and pre-incubated in serum-free, methionine/cysteine-free DMEM for 1-2 hours to deplete intracellular pools of these amino acids.

-

Treatment: Cells are then incubated with varying concentrations of nicotinic acid for a specified period.

-

Metabolic Labeling: [³⁵S]methionine is added to the medium for 2-4 hours to label newly synthesized proteins, including apoB.

-

Sample Collection: At the end of the labeling period, the culture medium (containing secreted lipoproteins) and cell lysates are collected separately.

-

Immunoprecipitation: ApoB is immunoprecipitated from both the medium and cell lysates using a specific anti-apoB antibody.

-

Quantification: The immunoprecipitated proteins are separated by SDS-PAGE. The gel is dried, and the radiolabeled apoB bands are visualized by autoradiography and quantified using densitometry.

-

Analysis: The amount of [³⁵S]-labeled apoB in the medium relative to the total [³⁵S]-labeled apoB (medium + cell lysate) is calculated to determine the secretion rate. A decrease in this ratio in treated cells indicates inhibition of VLDL-apoB secretion.

-

In Vivo Measurement of VLDL Production Rate using Stable Isotopes

This protocol outlines a stable isotope tracer technique to determine VLDL-apoB100 production rates in an animal model, similar to studies investigating the effects of nicotinic acid.

-

Objective: To quantify the absolute production rate (APR) of VLDL-apoB100 in an in vivo setting before and after this compound/nicotinic acid treatment.

-

Methodology:

-

Animal Model: An appropriate animal model, such as obese insulin-resistant dogs, is used. Animals are studied at baseline and after a chronic treatment period with nicotinic acid.

-

Tracer Infusion: A primed, constant infusion of a stable isotope-labeled amino acid (e.g., [¹³C]leucine) is administered intravenously for several hours.

-

Blood Sampling: Blood samples are drawn at frequent intervals during and after the infusion.

-

Lipoprotein Isolation: VLDL and LDL fractions are isolated from plasma by sequential ultracentrifugation.

-

ApoB Isolation and Analysis: ApoB100 is isolated from the lipoprotein fractions, typically by SDS-PAGE. The protein is then hydrolyzed into its constituent amino acids.

-

Mass Spectrometry: The isotopic enrichment of the tracer amino acid (e.g., [¹³C]leucine) in apoB100 is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Kinetic Modeling: The tracer enrichment data over time is fitted to a multicompartmental model to calculate the fractional catabolic rate (FCR) and the absolute production rate (APR) of VLDL-apoB100. A reduction in the APR post-treatment indicates decreased VLDL synthesis and secretion.

-

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

References

Niceritrol: A Technical Guide to its Discovery, Mechanism, and Clinical Application as a Lipid-Lowering Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Niceritrol, also known as pentaerythritol tetranicotinate, is a lipid-lowering agent classified as a nicotinic acid (niacin) derivative[1]. Structurally, it is an ester of pentaerythritol and four molecules of nicotinic acid[1][2]. Developed to be a slow-release prodrug, this compound is hydrolyzed in the body to its active form, nicotinic acid, which then exerts its therapeutic effects[1][3]. This design aims to provide a more sustained action and potentially better tolerability compared to immediate-release nicotinic acid. Its primary indication is the treatment of hyperlipidemia, particularly in cases where lifestyle modifications alone are insufficient. Beyond its lipid-modifying properties, it has also been utilized as a vasodilator for peripheral vascular disease.

History and Development

Pharmacology and Mechanism of Action

This compound itself is inactive. Upon oral administration, it undergoes enzymatic hydrolysis, primarily in the intestinal mucosa, to release nicotinic acid. The lipid-lowering mechanism of this compound is therefore identical to that of nicotinic acid, which modulates lipid metabolism through multiple pathways.

Key Mechanisms:

-

Inhibition of Adipose Tissue Lipolysis: Nicotinic acid inhibits the hormone-sensitive lipase in adipose tissue. This action reduces the breakdown of triglycerides, leading to a decrease in the release of free fatty acids (FFAs) into the bloodstream.

-

Reduced Hepatic Triglyceride Synthesis: The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis. Nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for the final step of triglyceride synthesis in the liver.

-

Decreased VLDL and LDL Levels: The reduction in hepatic triglyceride synthesis leads to decreased production and secretion of very-low-density lipoprotein (VLDL) particles. Since low-density lipoprotein (LDL) is a metabolic byproduct of VLDL, a reduction in VLDL subsequently lowers LDL cholesterol levels.

-

Increased HDL Levels: Nicotinic acid increases levels of high-density lipoprotein (HDL) cholesterol, often termed "good cholesterol". This is achieved in part by enhancing the production of apolipoprotein A-I (Apo A-I), the primary protein component of HDL particles, which promotes reverse cholesterol transport.

-

Reduction of Lipoprotein(a): this compound has been consistently shown to reduce levels of Lipoprotein(a) [Lp(a)], an independent risk factor for cardiovascular disease. The proposed mechanism involves the inhibition of apolipoprotein B synthesis, a key component of the Lp(a) particle.

Caption: Mechanism of action for this compound following its hydrolysis to nicotinic acid.

Clinical Efficacy Data

Numerous clinical studies have evaluated the efficacy of this compound as both a monotherapy and in combination with other lipid-lowering agents.

This compound monotherapy has demonstrated significant improvements across the lipid panel, with a notable effect on Lp(a).

Table 1: Summary of this compound Monotherapy Clinical Trial Data

| Study / Population | Dosage | Duration | Total Cholesterol (TC) | Triglycerides (TG) | HDL-C | LDL-C | Lipoprotein(a) [Lp(a)] |

|---|---|---|---|---|---|---|---|

| Hyperlipidemic Patients | Not specified | 16 weeks | Significant ↓ | Significant ↓ | ↑ 12.5% | - | - |

| Primary Hypercholesterolemia | 1.5 g/day | 12 weeks | Significant ↓ | Significant ↓ | Significant ↑ | Significant ↓ | Significant ↓ (in patients with baseline ≥20 mg/dl) |

| High Lp(a) Patients | Not specified | 12 months | - | Significant ↓ | Significant ↑ | - | ↓ 30.1% (from 33.6 to 23.5 mg/dL) |

| Coronary Artery Disease | 750 mg/day | 12 weeks | - | - | - | - | ↓ 13.8% (from 49.3 to 42.5 mg/dL) |

| Hypercholesterolemia (Dose-Ranging) | 750-2250 mg/day | 12 weeks | - | - | - | - | ↓ 10.0% (750mg), ↓ 22.0% (1500mg), ↓ 31.8% (2250mg) in patients with baseline >20 mg/dl |

| Type IIb Hyperlipoproteinemia | 6 g/day | Not specified | ↓ 22% | ↓ 50% | - | - | - |

Combining this compound with statins has been shown to provide broader lipid control than statin monotherapy, particularly for triglycerides, HDL-C, and Lp(a).

Table 2: Efficacy of this compound and Pravastatin Combination Therapy

| Parameter | Pravastatin (10mg) Monotherapy (8 weeks) | This compound (750-1500mg) Monotherapy (8 weeks) | Combination Therapy (8 weeks) |

|---|---|---|---|

| Total Cholesterol | ↓ | ↓ | Further ↓ |

| Triglycerides | No significant change | ↓ | Significant ↓ |

| HDL-Cholesterol | No significant change | ↑ | Significant ↑ |

| Lipoprotein(a) | No significant change | ↓ | Significant ↓ |

Note: This table summarizes the reported outcomes. The study design involved two groups starting with either drug and then adding the other.

Key Experimental Protocols

-

Objective: To evaluate the effects of combination therapy with this compound and pravastatin in patients with hyperlipidemia.

-

Study Population: 62 patients with total cholesterol levels >220 mg/dl or triglyceride levels >150 mg/dl.

-

Study Design: A two-group, prospective study over 16 weeks.

-

Group N: Received initial therapy with this compound (750-1500 mg/day) for 8 weeks.

-

Group P: Received initial therapy with pravastatin (10 mg/day) for 8 weeks.

-

Combination Phase: After the initial 8 weeks, pravastatin (10 mg/day) was added to the regimen for Group N, and this compound (750-1500 mg/day) was added for Group P. This combination phase lasted for an additional 8 weeks.

-

-

Primary Endpoints: Changes in serum lipid levels, including total cholesterol, triglycerides, HDL-C, and Lp(a).

Caption: Workflow for a combination therapy clinical trial of this compound and pravastatin.

-

Objective: To evaluate the long-term effects of this compound on Lp(a) and other lipid and fibrinolytic factors.

-

Study Population: 20 outpatients with serum Lp(a) levels higher than 20 mg/dL.

-

Study Design: An open-label, multicenter study.

-

Intervention: Patients were treated with this compound for 12 months.

-

Primary Endpoints: Change in serum Lp(a) levels from baseline to 12 months.

Safety and Tolerability

As a derivative of nicotinic acid, this compound's side effect profile is similar. The most common adverse effects are generally mild and include gastrointestinal discomfort and facial flushing. More serious but less common side effects can include liver dysfunction and muscle-related issues, necessitating monitoring by a healthcare provider. It is contraindicated in patients with active liver disease or known hypersensitivity.

Conclusion

This compound is a well-characterized prodrug of nicotinic acid that effectively modulates a broad spectrum of lipid parameters. Its unique strength lies in its consistent ability to significantly lower atherogenic Lp(a) levels, an effect not typically achieved with statin monotherapy. Clinical data supports its use both as a monotherapy and as a valuable add-on agent to statins, providing comprehensive lipid management and potentially reducing cardiovascular risk through multiple mechanisms.

References

In Vitro Studies of Niceritrol on Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niceritrol, a prodrug of nicotinic acid (niacin), is a lipid-lowering agent with a multi-faceted mechanism of action primarily centered on hepatic lipid metabolism. In vitro studies utilizing hepatocyte cell lines and primary hepatocytes have been instrumental in elucidating the molecular pathways through which this compound exerts its therapeutic effects. This technical guide provides a comprehensive overview of the key in vitro findings, detailing the experimental protocols and presenting quantitative data to support the described mechanisms. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study of lipid disorders and the development of novel therapeutics.

This compound's primary effects on hepatocytes, mediated by its active form nicotinic acid, include the modulation of triglyceride synthesis, lipoprotein secretion and uptake, and the attenuation of inflammatory and oxidative stress pathways.[1]

Core Mechanisms of Action in Hepatocytes

Inhibition of Triglyceride Synthesis

A primary mechanism of action of nicotinic acid in hepatocytes is the direct inhibition of triglyceride synthesis. This is achieved through the non-competitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride biosynthesis.[2][3] This reduction in triglyceride availability leads to decreased assembly and secretion of very-low-density lipoproteins (VLDL).

Data Presentation: Nicotinic Acid Effect on DGAT Activity and Fat Accumulation

| Parameter | Cell Line | Nicotinic Acid Concentration | Observed Effect | Reference |

| DGAT Activity Inhibition | HepG2 | 0.05 mM | Significant inhibition | [4] |

| HepG2 | 0.1 mM | IC50 | [4] | |

| HepG2 | 1.0 mM | Maximal inhibition | ||

| HepG2 | 0-3 mM | 35-50% inhibition | ||

| Fat Accumulation Inhibition | Human Primary Hepatocytes / HepG2 | 0.25 mmol/L | 45% inhibition of palmitic acid-induced fat accumulation | |

| Human Primary Hepatocytes / HepG2 | 0.5 mmol/L | 62% inhibition of palmitic acid-induced fat accumulation | ||

| DGAT2 mRNA Expression | Human Primary Hepatocytes / HepG2 | 0.25 and 0.5 mmol/L | Significant inhibition | |

| VLDL-Triglyceride Production | In vivo study with in vitro relevance | 2 g/day (Niaspan®) | 68% reduction in production rate |

Experimental Protocol: Diacylglycerol O-Acyltransferase (DGAT) Activity Assay

This protocol is a composite based on described methodologies for measuring DGAT activity in hepatocyte microsomes.

1. Preparation of Microsomes:

- Culture HepG2 cells to confluency.

- Harvest cells and homogenize in a buffer containing sucrose and protease inhibitors.

- Centrifuge the homogenate at low speed to pellet nuclei and cell debris.

- Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a suitable buffer.

2. DGAT Assay Reaction:

- Prepare a reaction mixture containing:

- Microsomal protein (e.g., 50-100 µg)

- sn-1,2-dioleoylglycerol (substrate)

- [1-14C]oleoyl-CoA (radiolabeled substrate)

- Bovine serum albumin (fatty acid-free)

- Magnesium chloride

- Reaction buffer (e.g., phosphate buffer, pH 7.4)

- Add varying concentrations of nicotinic acid (0-3 mM) to the reaction mixture.

- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

3. Lipid Extraction and Analysis:

- Stop the reaction by adding a mixture of chloroform and methanol.

- Extract the lipids from the aqueous phase.

- Separate the lipid classes using thin-layer chromatography (TLC).

- Identify the triglyceride spot on the TLC plate.

- Scrape the triglyceride spot and quantify the incorporated radioactivity using liquid scintillation counting.

- Calculate DGAT activity as nmol of triglyceride formed per minute per mg of microsomal protein.

Signaling Pathway: Inhibition of Triglyceride Synthesis

References

- 1. Niacin inhibits surface expression of ATP synthase beta chain in HepG2 cells: implications for raising HDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

Niceritrol: A Prodrug of Nicotinic Acid - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niceritrol, a prodrug of nicotinic acid (niacin), has been utilized as a lipid-lowering agent in the management of hyperlipidemia. As an ester of pentaerythritol and nicotinic acid, it undergoes hydrolysis in vivo to release its active metabolite, nicotinic acid.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a prodrug, its pharmacokinetic profile, and the downstream signaling pathways of its active form. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Nicotinic acid has been a cornerstone in the management of dyslipidemia for its beneficial effects on a broad range of lipid parameters, including the reduction of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), and an increase in high-density lipoprotein (HDL) cholesterol.[3] However, the clinical use of nicotinic acid is often limited by its prominent side effect of cutaneous flushing.[4]

This compound, as a prodrug, is designed to be slowly hydrolyzed to nicotinic acid, aiming to provide a more sustained release of the active moiety and potentially mitigate some of the side effects associated with immediate-release nicotinic acid.[2] This document delves into the technical aspects of this compound, providing a resource for researchers and professionals in drug development.

Mechanism of Action

Prodrug Hydrolysis

This compound is a pentaerythritol tetranicotinate, meaning it is an ester composed of a central pentaerythritol molecule and four nicotinic acid molecules. Following oral administration, this compound is hydrolyzed in the body, releasing nicotinic acid, which is the active therapeutic agent. This slow, gradual hydrolysis is a key feature of its design as a prodrug.

Nicotinic Acid and GPR109A Signaling

The lipid-modifying effects of nicotinic acid are primarily mediated through its interaction with the G-protein coupled receptor, GPR109A (also known as HM74A or PUMA-G). This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and Langerhans cells. Recent studies have also identified GPR109A expression in hepatocytes.

Upon binding of nicotinic acid, GPR109A, which is coupled to an inhibitory G-protein (Gi/o), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). The inhibition of HSL in adipocytes results in a decreased rate of lipolysis, leading to a reduction in the release of free fatty acids (FFAs) into the bloodstream. The reduced availability of FFAs as a substrate for the liver results in decreased hepatic triglyceride synthesis and subsequent reduction in the production and secretion of very-low-density lipoproteins (VLDL) and, consequently, LDL.

Beyond its effects on adipocytes, nicotinic acid's interaction with GPR109A on immune cells, such as macrophages, has been shown to have anti-inflammatory and anti-atherosclerotic effects. In macrophages, GPR109A activation can lead to the upregulation of cholesterol transporters like ABCA1 and ABCG1, promoting cholesterol efflux.

The signaling pathways activated by GPR109A can be cell-type specific. While the canonical pathway in adipocytes involves the inhibition of cAMP, in other cells like Langerhans cells and macrophages, GPR109A activation can lead to the activation of phospholipase A2 and the release of prostaglandins, which are responsible for the flushing side effect. Furthermore, GPR109A signaling in macrophages can paradoxically increase cAMP levels via Gβγ subunit signaling.

Quantitative Data from Clinical Studies

The efficacy of this compound in modulating serum lipid profiles has been evaluated in several clinical trials. The following tables summarize the quantitative data from these studies.

| Table 1: Effect of this compound on Serum Lipids and Lipoproteins | |||||||

| Study | Patient Population | Dosage | Duration | Parameter | Baseline (mean ± SD) | Post-treatment (mean ± SD) | Percentage Change |

| Curtis L D, et al. (1988) | Hypercholesterolemia (n=20) | 750 mg/day, titrated up to 3 g/day | 12 weeks | Total Cholesterol | - | - | ↓ 13.9% (Familial Hypercholesterolemia subgroup) |

| LDL Cholesterol | - | - | ↓ 19.8% (Familial Hypercholesterolemia subgroup) | ||||

| Total Triglyceride | - | Significant Decrease | - | ||||

| VLDL Triglyceride | - | Significant Decrease | - | ||||

| HDL Cholesterol | - | No significant change | - | ||||

| Magide K, et al. (1980) | Hyperlipidemia | - | 16 weeks | VLDL + LDL Cholesterol | - | - | ↓ 9.2% |

| HDL Cholesterol | - | - | ↑ 12.5% | ||||

| Total Cholesterol | - | Significant Decrease | - | ||||

| Total Triglyceride | - | Significant Decrease | - | ||||

| Sasaki J, et al. (1992) | Primary Hypercholesterolemia (n=33) | 1.5 g/day | 12 weeks | Total Cholesterol | - | Significant Decrease | - |

| Triglyceride | - | Significant Decrease | - | ||||

| LDL Cholesterol | - | Significant Decrease | - | ||||

| HDL Cholesterol | - | Significant Increase | - | ||||

| Lipoprotein(a) | - | Significant Decrease in patients with high baseline levels | - | ||||

| Inoue I, et al. (1998) | Coronary Artery Disease with high Lp(a) (n=26) | 750 mg/day | 12 weeks | Lipoprotein(a) | 49.3 ± 5.9 mg/dl | 42.5 ± 5.4 mg/dl | ↓ 13.8% |

| Owada A, et al. (2003) | Chronic Renal Disease with high Lp(a) (n=16) | - | 12 months | Lipoprotein(a) | - | - | ↓ 10 ± 13 mg/dL (mean change) |

Experimental Protocols

Clinical Trial Methodology for Lipid-Lowering Drugs

A typical clinical trial to evaluate the efficacy of a lipid-lowering drug like this compound involves a randomized, controlled design.

-

Patient Population: Patients with a diagnosis of hyperlipidemia, such as primary hypercholesterolemia or combined hyperlipidemia, are recruited. Specific inclusion criteria often include total cholesterol levels above a certain threshold (e.g., >220 mg/dl) or triglyceride levels above a certain threshold (e.g., >150 mg/dl). Exclusion criteria typically include secondary causes of hyperlipidemia and contraindications to the study medication.

-

Study Design: A randomized, double-blind, placebo-controlled study is the gold standard. However, open-label studies have also been conducted. Patients are randomly assigned to receive either the investigational drug (this compound) or a placebo.

-

Dosage and Administration: this compound is administered orally. Dosing can be fixed or titrated. For example, a study might start with 750 mg/day and gradually increase the dose to a maximum tolerated dose, up to 3 g/day , over several weeks.

-

Data Collection: Fasting blood samples are collected at baseline and at specified intervals throughout the study (e.g., every 4 or 8 weeks).

-

Lipid Profile Analysis: Serum is separated from the blood samples for the measurement of total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol. Lipoprotein(a) levels may also be measured.

-

Safety Monitoring: Adverse events are recorded throughout the study. Liver function tests and other relevant laboratory parameters are monitored to assess the safety of the drug.

-

Statistical Analysis: Statistical tests, such as the Wilcoxon matched-pairs signed-ranks test or paired Student's t-test, are used to compare baseline and post-treatment lipid levels.

Measurement of Serum Lipids and Lipoproteins

Accurate measurement of serum lipids is crucial for evaluating the efficacy of lipid-lowering therapies.

-

Sample Collection: Fasting blood samples (typically after a 12-hour fast) are collected via venipuncture. Serum is obtained by allowing the blood to clot and then centrifuging to separate the cellular components.

-

Total Cholesterol and Triglycerides: These are typically measured using automated enzymatic assays.

-

HDL Cholesterol (HDL-C): HDL-C is often measured after precipitation of apolipoprotein B-containing lipoproteins (VLDL and LDL) from the serum. The cholesterol content of the remaining supernatant, which contains HDL, is then measured.

-

LDL Cholesterol (LDL-C): LDL-C is most commonly calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL). This calculation is generally valid for triglyceride levels below 400 mg/dL. Direct measurement methods for LDL-C are also available.

-

Lipoprotein(a) [Lp(a)]: Lp(a) levels are typically measured using immunoassays, such as ELISA or immunoturbidimetric assays.

-

Apolipoproteins: Apolipoproteins A-I (the major protein in HDL) and B (the major protein in LDL and VLDL) can be measured by immunoturbidimetric or immunonephelometric assays.

Visualizations

Signaling Pathways

Caption: GPR109A Signaling Pathway in Adipocytes.

Caption: GPR109A Signaling in Macrophages (Simplified).

Experimental Workflow

Caption: Experimental Workflow for a Lipid-Lowering Drug Clinical Trial.

Conclusion

This compound serves as a prodrug of nicotinic acid, offering a therapeutic option for the management of hyperlipidemia. Its mechanism of action is dependent on the in vivo hydrolysis to its active metabolite, which then acts on the GPR109A receptor to modulate lipid metabolism. The clinical data, though from older studies, suggests efficacy in improving the lipid profile. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound and the broader field of nicotinic acid-based therapies. Further research, particularly well-controlled clinical trials with detailed pharmacokinetic and pharmacodynamic assessments, would be beneficial to fully elucidate the therapeutic potential and safety profile of this compound in the contemporary management of dyslipidemia.

References

- 1. Clinical and laboratory responses to this compound in the treatment of hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

Niceritrol: A Technical Whitepaper on its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niceritrol, a prodrug of nicotinic acid (niacin), is a lipid-modifying agent with a multi-faceted mechanism of action. This document provides an in-depth technical overview of the molecular targets of this compound's active form, nicotinic acid, and its corresponding binding affinities. Key targets include the G protein-coupled receptor 109A (GPR109A), Diacylglycerol O-acyltransferase 2 (DGAT2), and Hormone-Sensitive Lipase (HSL), the latter being modulated indirectly. This whitepaper details the experimental protocols for elucidating these interactions and presents the associated signaling pathways and quantitative data in a structured format to support further research and drug development in the field of lipid metabolism and cardiovascular disease.

Introduction

This compound is pharmacologically inactive until it undergoes hydrolysis to its active metabolite, nicotinic acid.[1][2] Therefore, the molecular targets and therapeutic effects of this compound are attributable to nicotinic acid. The primary therapeutic action of nicotinic acid is the modulation of lipid profiles, including the reduction of triglycerides, low-density lipoprotein (LDL), and Lipoprotein(a) [Lp(a)], alongside an increase in high-density lipoprotein (HDL).[3] These effects are mediated through interactions with specific molecular targets, which are detailed in this report.

Primary Molecular Targets and Binding Affinity

The therapeutic efficacy of this compound, through its active form nicotinic acid, is attributed to its interaction with several key molecular targets. The quantitative binding affinity data for these interactions are summarized in Table 1.

| Target | Ligand | Binding Affinity Metric | Value | Cell/System |

| G protein-coupled receptor 109A (GPR109A/HM74A) | Nicotinic Acid | EC50 | 100 nM | Not specified |

| Diacylglycerol O-acyltransferase 2 (DGAT2) | Nicotinic Acid | IC50 | 0.1 mM | HepG2 cell microsomes |

| Hormone-Sensitive Lipase (HSL) | Nicotinic Acid | Indirect Inhibition | Not Applicable | Adipocytes |

Table 1: Quantitative Binding Affinity Data for Nicotinic Acid

G protein-coupled receptor 109A (GPR109A)

GPR109A, also known as HM74A, is a high-affinity receptor for nicotinic acid.[4] It is a G protein-coupled receptor that, upon activation, couples to inhibitory G proteins (Gi/o).[4] This interaction is central to the anti-lipolytic effects of nicotinic acid in adipose tissue.

Diacylglycerol O-acyltransferase 2 (DGAT2)

Nicotinic acid directly inhibits the activity of DGAT2, a key enzyme in the final step of triglyceride synthesis in the liver. This non-competitive inhibition reduces the synthesis of triglycerides, leading to decreased VLDL secretion and consequently lower plasma LDL levels.

Hormone-Sensitive Lipase (HSL)

The inhibition of HSL in adipocytes by nicotinic acid is an indirect effect mediated by the activation of GPR109A. The signaling cascade initiated by GPR109A activation leads to a reduction in the phosphorylation and activity of HSL, thereby decreasing the hydrolysis of triglycerides and the release of free fatty acids into circulation.

Signaling Pathways

The physiological effects of this compound's active metabolite, nicotinic acid, are mediated through distinct signaling pathways.

GPR109A-cAMP-PKA-HSL Pathway in Adipocytes

The primary mechanism for the anti-lipolytic effect of nicotinic acid in adipose tissue is through the GPR109A-mediated inhibition of the cAMP signaling pathway.

Caption: GPR109A-cAMP-PKA-HSL signaling pathway in adipocytes.

GPR109A-AMPK Signaling Pathway

Recent studies have elucidated a GPR109A-dependent signaling pathway involving the activation of AMP-activated protein kinase (AMPK), which plays a role in regulating cellular energy metabolism and inflammatory responses.

Caption: GPR109A-AMPK signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's molecular targets.

This compound Hydrolysis to Nicotinic Acid

While a specific in vitro protocol for this compound hydrolysis is not detailed in the reviewed literature, it is established that this compound, a pentaerythritol tetranicotinate, is hydrolyzed in vivo to release nicotinic acid. This can be demonstrated in vitro by incubating this compound in plasma or with esterase enzymes and quantifying the release of nicotinic acid over time using High-Performance Liquid Chromatography (HPLC).

DGAT2 Inhibition Assay

This protocol describes the measurement of DGAT2 activity using a radiometric assay with microsomal fractions from HepG2 cells.

Caption: Workflow for the DGAT2 inhibition assay.

Procedure:

-

Prepare Microsomal Fractions: Homogenize HepG2 cells and isolate the microsomal fraction by differential centrifugation.

-

Reaction Setup: In a reaction tube, combine the microsomal protein, sn-1,2-dioleoylglycerol, and assay buffer.

-

Inhibitor Addition: Add varying concentrations of nicotinic acid or vehicle control.

-

Initiate Reaction: Start the reaction by adding [14C]oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate mobile phase.

-

Quantification: Scrape the silica gel corresponding to the triglyceride band and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of nicotinic acid that inhibits 50% of DGAT2 activity (IC50).

GPR109A Activation Assays

This assay measures the activation of GPR109A by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gi protein upon receptor stimulation.

Caption: Workflow for the [35S]GTPγS binding assay.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR109A.

-

Reaction Setup: In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of nicotinic acid.

-

Initiate Reaction: Add [35S]GTPγS to start the reaction.

-

Incubation: Incubate the plate at 30°C.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters, trapping the membranes.

-

Washing: Wash the filters to remove unbound [35S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding against the concentration of nicotinic acid to determine the EC50 value.

This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in intracellular cyclic AMP (cAMP) levels following GPR109A activation.

Procedure:

-

Cell Culture: Culture cells expressing GPR109A in a multi-well plate.

-

Stimulation: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of nicotinic acid.

-

Incubation: Incubate the cells for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: Determine the concentration of nicotinic acid that causes a half-maximal inhibition of forskolin-stimulated cAMP production.

Conclusion

This compound, through its active metabolite nicotinic acid, exerts its lipid-modifying effects by interacting with multiple molecular targets. The primary mechanisms involve the activation of the GPR109A receptor, leading to indirect inhibition of hormone-sensitive lipase in adipocytes, and the direct, non-competitive inhibition of DGAT2 in the liver. A secondary GPR109A-mediated signaling pathway involving AMPK has also been identified. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers in the field of lipid metabolism and cardiovascular drug discovery, facilitating further investigation into the therapeutic potential of nicotinic acid and its derivatives.

References

- 1. The anti-platelet effect of this compound in patients with arteriosclerosis and the relationship of the lipid-lowering effect to the anti-platelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Niceritrol's Role in Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niceritrol (pentaerythritol tetranicotinate) is a prodrug that is hydrolyzed in the body to release its active form, nicotinic acid (niacin).[1] As a broad-spectrum lipid-lowering agent, its primary clinical application is in the management of hyperlipidemia.[1] Nicotinic acid is well-established for its beneficial effects on the lipid profile, including reducing low-density lipoprotein (LDL) cholesterol and triglycerides, while notably increasing high-density lipoprotein (HDL) cholesterol.[1][2] This guide focuses on the technical aspects of this compound's role in the reverse cholesterol transport (RCT) pathway, a critical process for the prevention of atherosclerosis.[3]

The Reverse Cholesterol Transport Pathway

Reverse cholesterol transport is the physiological process of transporting cholesterol from peripheral tissues, including macrophage foam cells in arterial walls, back to the liver for excretion. This pathway is considered the principal anti-atherogenic function of HDL.

The key steps in RCT are:

-

Cholesterol Efflux: Peripheral cells, particularly macrophages, offload excess cholesterol to HDL particles. This is a critical initial step mediated by transporters like ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).

-

Cholesterol Esterification: Once on HDL, free cholesterol is esterified by lecithin-cholesterol acyltransferase (LCAT), trapping the cholesterol within the HDL core and allowing for the uptake of more free cholesterol.

-

Hepatic Uptake: Mature HDL delivers its cholesterol cargo to the liver, primarily through the scavenger receptor class B type I (SR-BI).

-

Biliary Excretion: The liver excretes cholesterol into the bile, which is then eliminated from the body via feces.

Caption: The Reverse Cholesterol Transport (RCT) pathway.

This compound's Mechanism in Enhancing RCT

This compound, through nicotinic acid, positively modulates several stages of the RCT pathway.

Promotion of Cholesterol Efflux

A primary mechanism of nicotinic acid is the stimulation of key effectors of cholesterol efflux from macrophages. It enhances the production of apolipoprotein A-I (ApoA-I), the main protein component of HDL, which is essential for the formation of new HDL particles. Furthermore, nicotinic acid has been shown to increase the expression of ABCA1 in monocytoid cells. This transporter is crucial for the efflux of cholesterol to lipid-poor ApoA-I.

Two distinct signaling pathways are implicated:

-

cAMP/PKA Pathway: Nicotinic acid can interfere with the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, which leads to increased ABCA1 transcription.

-

CD38/NAADP/Ca2+ Signaling: Recent studies suggest nicotinic acid facilitates the efflux of lysosomal free cholesterol in macrophages through the CD38/nicotinic acid adenine dinucleotide phosphate (NAADP)/Ca2+ signaling pathway.

Caption: this compound's signaling pathways enhancing cholesterol efflux.

Modulation of HDL and ApoA-I

This compound treatment has been consistently shown to increase HDL cholesterol levels. This increase is more pronounced in patients with lower baseline HDL-C levels. The drug also tends to increase the concentration of ApoA-I, the primary apolipoprotein of HDL. Furthermore, nicotinic acid therapy can increase the size of HDL particles and specifically raise the levels of the HDL2 subfraction, which is thought to be particularly important for reverse cholesterol transport.

Quantitative Data from Clinical Studies

The effects of this compound on lipid profiles have been documented in several clinical studies. The data below summarizes findings from various trials.

Table 1: Effect of this compound on Plasma Lipids and Lipoproteins

| Parameter | Dosage | Duration | % Change / Result | Patient Population | Reference |

|---|---|---|---|---|---|

| HDL Cholesterol | 750-1500 mg/day | 16 weeks | Significant increase of 12.5% | Hyperlipidemic patients | |

| 1500 mg/day | 12 weeks | Significant increase | Primary hypercholesterolemia | ||

| 750-1500 mg/day | 24 weeks | Increased HDL-C and HDL-C/LDL-C ratio | Hypo-HDL-C & normolipidemic | ||

| Total Cholesterol | 750-1500 mg/day | 16 weeks | Significant reduction | Hyperlipidemic patients | |

| 1500 mg/day | 12 weeks | Significant decrease | Primary hypercholesterolemia | ||

| LDL Cholesterol | 750-1500 mg/day | 16 weeks | Significant decrease of 9.2% (VLDL+LDL) | Hyperlipidemic patients | |

| 1500 mg/day | 12 weeks | Significant decrease | Primary hypercholesterolemia | ||

| Triglycerides | 750-1500 mg/day | 16 weeks | Significant reduction | Hyperlipidemic patients | |

| 1500 mg/day | 12 weeks | Significant decrease | Primary hypercholesterolemia | ||

| Lipoprotein(a) | 1500 mg/day | 8 weeks | Decrease in patients with Lp(a) >30 mg/dL | Hyperlipidemic patients | |

| 750-2250 mg/day | 12 weeks | 10.0% to 31.8% reduction (dose-dependent) | Hypercholesterolemia with Lp(a) >20 mg/dL | ||

| 1500 mg/day | 12 weeks | Significant reduction in patients with Lp(a) ≥20 mg/dL | Primary hypercholesterolemia |

| | 1500 mg/day | 3 months | ~21% reduction | Normolipidemic patients with CAD | |

Key Experimental Protocols

The investigation of this compound's role in RCT relies on specific in vitro and in vivo assays.

Cholesterol Efflux Assay

This is a gold-standard in vitro method to quantify the first step of RCT.

-

Objective: To measure the capacity of HDL or plasma from treated subjects to accept cholesterol from cholesterol-loaded cells, typically macrophages.

-

Methodology:

-

Cell Culture and Labeling: Macrophage cell lines (e.g., J774, THP-1) are cultured and loaded with a cholesterol tracer, such as [3H]-cholesterol or a fluorescent analog, for 24-48 hours.

-

Equilibration: Cells are incubated in a serum-free medium to allow the tracer to equilibrate within all intracellular cholesterol pools. During this step, cells can be treated with agents (e.g., LXR agonists) to upregulate transporters like ABCA1.

-

Efflux Incubation: Labeled cells are incubated with a cholesterol acceptor (e.g., purified ApoA-I, HDL, or patient serum) for a defined period (e.g., 2-4 hours).

-

Quantification: The amount of tracer in the medium and remaining in the cells is quantified using scintillation counting or fluorescence measurement.

-

Calculation: Cholesterol efflux is expressed as the percentage of the tracer that moved from the cells to the medium.

-

Caption: Workflow for a radioactive cholesterol efflux assay.

In Vivo Macrophage-to-Feces RCT Measurement

This assay measures the entire RCT pathway in an animal model.

-

Objective: To trace the movement of cholesterol from macrophages through the plasma and to the liver for excretion in feces.

-

Methodology:

-

Foam Cell Preparation: Macrophages are loaded with labeled cholesterol (e.g., [3H]-cholesterol) in vitro.

-

Injection: The labeled macrophage foam cells are injected intraperitoneally or intravenously into mice.

-

Tracer Appearance in Plasma: Blood samples are collected over time (e.g., 24-48 hours) to measure the appearance of the [3H]-cholesterol tracer in the plasma HDL fraction.

-

Fecal Collection: Feces are collected for 48-72 hours post-injection.

-

Sterol Extraction and Quantification: Sterols are extracted from the feces, and the amount of [3H]-labeled neutral and acidic sterols is quantified.

-

Calculation: The amount of tracer recovered in the feces represents the completion of the RCT pathway.

-

Conclusion and Future Directions

This compound, via its active metabolite nicotinic acid, enhances reverse cholesterol transport through a multi-faceted mechanism. It robustly increases HDL-C levels, boosts the production of ApoA-I, and stimulates the crucial first step of RCT—cholesterol efflux from macrophages—by upregulating key transporters like ABCA1. The quantitative data from clinical trials consistently demonstrate its efficacy in improving atherogenic lipid profiles.

For drug development professionals, this compound's mechanisms highlight the potential of targeting the RCT pathway. Future research should focus on:

-

Elucidating the downstream effects of this compound-modified HDL particles on hepatic cholesterol uptake and biliary excretion.

-

Investigating the synergistic effects of this compound with other lipid-modifying therapies, such as statins, on specific RCT pathway fluxes.

-

Utilizing advanced in vivo RCT measurement techniques to quantify the impact of this compound on macrophage-specific cholesterol removal in human subjects.

By providing a more favorable lipoprotein profile and directly enhancing the machinery of cholesterol removal from peripheral tissues, this compound remains a compound of significant interest in the management of atherosclerotic cardiovascular disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Niceritrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niceritrol (Pentaerythritol tetranicotinate) is a prodrug of nicotinic acid (niacin) and is clinically utilized as a hypolipidemic agent.[1][2] Its mechanism of action involves hydrolysis into nicotinic acid, which subsequently reduces the synthesis of triglycerides and very-low-density lipoprotein (VLDL) in the liver.[3] While its in vivo effects are well-documented, its application in in vitro cell culture assays presents challenges due to its poor aqueous solubility. One study noted that this compound is "hardly soluble in distilled water," necessitating the use of alternative methods for in vitro investigations.[4] This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments and summarizes relevant concentration data for its active metabolites, nicotinic acid and nicotinamide, to guide experimental design.

Data Presentation

As no direct in vitro studies detailing working concentrations of this compound were identified, the following table summarizes the concentrations of its active metabolites, nicotinic acid and nicotinamide, used in various cell culture applications. This data can serve as a starting point for determining the appropriate concentration range for this compound in exploratory assays, keeping in mind that this compound is a prodrug and its hydrolysis rate in vitro may vary.

| Compound | Cell Line/System | Working Concentration | Application |

| Nicotinic Acid | NIH3T3 cells | 70 mM | Study of cytoskeletal disassembly |

| Nicotinamide | Hematopoietic stem cells | 5 mM - 10 mM | Promotion of in vitro cell expansion |

| Nicotine* | A549 (non-small-cell lung cancer) | 0.1 µM - 10 µM | Investigation of growth inhibitory effects |

*Note: Nicotine, while not a direct metabolite, acts on nicotinic acetylcholine receptors, which are also targets of nicotinic acid.

Experimental Protocols

Protocol for Dissolving this compound and Preparing a Stock Solution

This protocol is based on standard laboratory practices for dissolving hydrophobic compounds for cell culture use. The primary solvent recommended is dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder (Molecular Weight: 556.52 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene or glass vials

-

Sterile, serological pipettes and pipette tips

-

Vortex mixer

-

Water bath (optional, for gentle warming)

-

0.22 µm syringe filter for sterilization

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial. For example, to prepare a 10 mM stock solution, weigh 5.57 mg of this compound for every 1 mL of DMSO.

-

Initial Dissolution: Add the appropriate volume of cell culture grade DMSO to the vial containing the this compound powder.

-

Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes with intermittent vortexing may aid in solubilization. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization: Sterilize the high-concentration stock solution by filtering it through a 0.22 µm syringe filter into a new sterile vial. This is crucial for preventing microbial contamination of your cell cultures.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet for nicotinamide suggests that once in solution, it should be used within 3 months when stored at -20°C.[5] Similar precautions should be taken with this compound stock solutions.

Protocol for Preparing Working Solutions

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

-

Serial Dilution (Intermediate Steps): It is recommended to perform serial dilutions of the DMSO stock solution in cell culture medium to reach the final desired concentration. This gradual dilution helps to prevent the precipitation of the hydrophobic compound when it comes into contact with the aqueous environment of the culture medium.

-

Final Dilution: Add the final diluted this compound solution to the cell culture plates. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the cells.

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound's Active Metabolite

Caption: Nicotinic acid signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The anti-platelet effect of this compound in patients with arteriosclerosis and the relationship of the lipid-lowering effect to the anti-platelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Niceritrol in Animal Models of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of niceritrol, a nicotinic acid derivative, in preclinical animal models of atherosclerosis. The protocols detailed below are based on established methodologies for inducing atherosclerosis and administering nicotinic acid compounds to mice and rabbits.

Data Presentation

Table 1: Effects of Nicotinic Acid on Atherosclerosis in LDL-R Deficient Mice

| Parameter | Control (High-Fat Diet) | Nicotinic Acid (0.3% in diet) | Percent Change |

| Atherosclerotic Lesion Area (%) | |||

| Aortic Arch | 8.5 ± 1.2 | 6.4 ± 0.9 | ↓ 24.7% |

| Thoracic Aorta | 5.2 ± 0.8 | 3.9 ± 0.6 | ↓ 25.0% |

| Abdominal Aorta | 3.9 ± 0.7 | 2.9 ± 0.5 | ↓ 25.6% |

| Plasma Lipids (mg/dL) | |||

| Total Cholesterol | No significant change | No significant change | - |

| HDL Cholesterol | No significant change | No significant change | - |

| Triglycerides | Transient decrease at 2 weeks | Not sustained at 10 weeks | - |

Data derived from studies on nicotinic acid, the active form of this compound.

Table 2: Investigational Framework for this compound Effects in a Rabbit Model of Atherosclerosis

| Parameter | Control (Cholesterol Diet) | This compound (Investigational Dose) | Expected Outcome |

| Aortic Plaque Coverage (%) | High (e.g., 20-40%) | TBD | Reduction |

| Plasma Lipids (mg/dL) | |||

| Total Cholesterol | Markedly Elevated | TBD | Reduction |

| LDL Cholesterol | Markedly Elevated | TBD | Reduction |

| HDL Cholesterol | Variable | TBD | Increase/No Change |

| Triglycerides | Elevated | TBD | Reduction |

| Inflammatory Markers | |||

| Aortic VCAM-1 Expression | High | TBD | Reduction |

| Plasma MCP-1 | Elevated | TBD | Reduction |

TBD (To Be Determined): These values would be the outcome of future studies based on the provided protocols.

Signaling Pathway

This compound is hydrolyzed in vivo to nicotinic acid, which exerts its anti-atherosclerotic effects primarily through the G-protein coupled receptor GPR109A, expressed on immune cells such as macrophages.

Experimental Protocols

Protocol 1: Nicotinic Acid in a Mouse Model of Atherosclerosis

This protocol details the use of nicotinic acid in LDL-receptor deficient (LDL-R-/-) mice, a common model for studying atherosclerosis.

1. Animal Model:

-

Species: Mouse (Mus musculus)

-

Strain: C57BL/6J background, deficient for the LDL receptor (LDL-R-/-).

-

Age: 8 weeks at the start of the study.

-

Sex: Male (to avoid hormonal cycle variations).

2. Atherosclerosis Induction and Treatment:

-

Diet: A high-fat diet containing 21% fat and 1.5% cholesterol is provided ad libitum.

-

Acclimation: Animals are acclimated for one week on a standard chow diet before commencing the high-fat diet.

-

Treatment Groups:

-

Control Group: Receives the high-fat diet.

-

Treatment Group: Receives the high-fat diet with 0.3% (w/w) nicotinic acid mixed into the feed.

-

-

Duration: 16 weeks.

3. Administration of Nicotinic Acid:

-

The required amount of nicotinic acid is thoroughly mixed with the powdered high-fat diet to ensure uniform distribution. The mixture is then re-pelleted.

-

Food intake should be monitored to ensure comparable consumption between groups.

4. Endpoint and Tissue Collection:

-

At the end of the 16-week period, mice are fasted overnight.

-

Anesthetize the mice (e.g., with ketamine/xylazine).

-

Collect blood via cardiac puncture for plasma lipid analysis.

-

Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Carefully dissect the entire aorta from the heart to the iliac bifurcation.

5. Analysis of Atherosclerosis:

-

Clean the aorta of surrounding adipose and connective tissue.

-

Open the aorta longitudinally and pin it flat on a black wax dissection pan.

-

Stain the aorta with a solution of Oil Red O to visualize lipid-rich atherosclerotic plaques.

-

Capture high-resolution images of the stained aorta.

-

Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion-covered area. Express the extent of atherosclerosis as the percentage of the total surface area covered by lesions.

Protocol 2: Investigational Study of this compound in a Rabbit Model of Atherosclerosis

This protocol outlines a robust method for inducing atherosclerosis in New Zealand White rabbits and provides a framework for administering this compound.

1. Animal Model:

-

Species: Rabbit (Oryctolagus cuniculus)

-

Strain: New Zealand White (NZW).

-

Age: 3-4 months.

-

Sex: Male.

2. Atherosclerosis Induction:

-

Diet: Standard rabbit chow supplemented with 1% (w/w) cholesterol. To prepare, cholesterol is dissolved in a suitable solvent (e.g., diethyl ether), mixed with the chow pellets, and the solvent is allowed to fully evaporate.

-

Acclimation: Animals are acclimated for one week on a standard chow diet.

-

Duration: 8 weeks to establish significant atherosclerotic lesions.[1]

3. This compound Administration (Proposed Protocol):

-

Dosage: An investigational dose should be determined. As a starting point, one might consider a dose range of 50-200 mg/kg/day, which is in the range of other lipid-modulating drugs used in rabbits and can be adjusted based on pilot studies.

-

Formulation: this compound is poorly soluble in water. A suspension can be prepared in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water.

-

Route of Administration: Daily oral gavage is a precise method for ensuring accurate dosing.

-

Treatment Groups:

-

Control Group: Receives the vehicle (e.g., 0.5% CMC) by daily oral gavage.

-

Treatment Group: Receives the this compound suspension by daily oral gavage.

-

4. In-life Monitoring:

-

Body Weight: Record weekly.

-

Blood Sampling: Collect blood from the central ear artery weekly or bi-weekly after an overnight fast to monitor plasma lipid levels (Total Cholesterol, LDL, HDL, Triglycerides).

5. Endpoint and Tissue Collection:

-

At the end of the 8-week period, rabbits are euthanized with an overdose of a suitable anesthetic (e.g., sodium pentobarbital).

-

The thoracic cavity is opened, and the vascular system is perfused with PBS and then a fixative.

-

The entire aorta is dissected out, from the arch to the iliac bifurcation.

6. Analysis of Atherosclerosis:

-

En Face Analysis: Clean the aorta, open it longitudinally, and stain with Sudan IV to visualize plaques. Quantify the percentage of the aortic surface area covered by plaques using image analysis software.

-

Histological Analysis: Sections of the aortic arch and thoracic aorta can be embedded in paraffin or frozen in OCT compound.

-

Staining: Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and lesion structure. Use specific stains like Masson's trichrome for fibrosis and immunohistochemistry for macrophages (e.g., using RAM11 antibody) to characterize plaque composition.

References

Application Notes and Protocols for the Quantification of Niceritrol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niceritrol is a prodrug that is hydrolyzed in the body to its active form, nicotinic acid (niacin).[1] It is prescribed as a lipid-lowering agent to treat hyperlipidemia.[1] Accurate quantification of this compound and its active metabolite, nicotinic acid, in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Since this compound is rapidly converted to nicotinic acid, analytical methods often focus on the quantification of nicotinic acid as a primary analyte.[1] This document provides detailed application notes and protocols for the quantification of nicotinic acid in biological matrices such as plasma and urine, which can be adapted for this compound analysis. The methodologies described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of nicotinic acid, the active metabolite of this compound. These parameters are essential for method validation and for selecting the appropriate technique based on the required sensitivity and sample matrix.

Table 1: HPLC-UV Method Performance for Nicotinic Acid in Human Plasma

| Parameter | Value | Reference |

| Linearity Range | 20 - 10,000 ng/mL | [2] |

| Inter-day RSD | < 9% | [2] |

| Within-day RSD | < 9% | |

| Recovery | 89% - 105% |

Table 2: LC-MS/MS Method Performance for Nicotinic Acid and its Metabolites in Human Plasma

| Parameter | Nicotinic Acid | Nicotinamide | Nicotinuric Acid | Reference |

| Linearity Range | 1.25 - 320 µg/L | 1.25 - 1280 µg/L | 1.25 - 1280 µg/L | |

| Lower Limit of Quantification (LLOQ) | 1.25 µg/L | 1.25 µg/L | 1.25 µg/L | |

| Inter-day RSD | < 9% | < 9% | < 9% | |

| Within-day RSD | < 9% | < 9% | < 9% | |

| Recovery | 89% - 105% | 89% - 105% | 89% - 105% |

Table 3: LC-MS/MS Method Performance for Nicotine and Related Compounds in Urine (Adapted as a potential starting point for this compound/Nicotinic Acid)

| Parameter | Value | Reference |

| Linearity Range | 1 - 10,000 ng/mL | |

| Within-run CV | 2.9 - 9.4% | |

| Between-run CV | 4.8 - 8.7% | |

| Bias | -10.1 to 5.3% | |

| Extraction Recovery | 87 - 109% |

Experimental Protocols

Protocol 1: HPLC-UV for Nicotinic Acid in Human Plasma

This protocol is adapted from a method for the determination of nicacid and its metabolites in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 1.0 mL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., 6-methyl nicotinic acid).

-

Add 2.0 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC Conditions

-

Column: Gemini C18 (50 x 3.00 mm, 3 µm)

-

Mobile Phase: 0.1% acetic acid-methanol-isopropyl alcohol (98:1:1, v/v/v)

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 20 µL

-

Detector: UV at 262 nm

-

Run Time: Approximately 10 minutes

3. Calibration and Quantification

Prepare calibration standards by spiking known concentrations of nicotinic acid into blank plasma and processing them as described above. A calibration curve is constructed by plotting the peak area ratio of nicotinic acid to the internal standard against the concentration. The concentration of nicotinic acid in the unknown samples is then determined from this calibration curve.

Protocol 2: LC-MS/MS for Nicotinic Acid and its Metabolites in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of nicotinic acid and its metabolites.

1. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add an appropriate internal standard (e.g., 6-chloronicotinamide).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer 150 µL of the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

-

Vortex and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

LC System: Agilent 1100 or equivalent

-

Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: API 3000 or equivalent triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Nicotinic Acid: m/z 124.1 -> 80.0

-

Nicotinamide: m/z 123.1 -> 80.0

-

Nicotinuric Acid: m/z 181.1 -> 135.0

-

Internal Standard (6-methyl nicotinic acid): m/z 138.1 -> 92.0

-

3. Data Analysis

Quantification is performed using the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.

Protocol 3: GC-MS for Nicotinic Acid and its Impurities

This method is adapted from a protocol for the analysis of niacin and its impurities in food supplements and can be a starting point for biological samples after appropriate sample cleanup. Direct analysis of underivatized nicotinic acid by GC-MS is possible.

1. Sample Preparation

-

Note: Biological samples like plasma or urine will require extensive cleanup prior to GC-MS analysis to remove non-volatile components. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A derivatization step to increase volatility may also be necessary for improved chromatographic performance, although direct analysis has been reported.

2. GC-MS Conditions

-